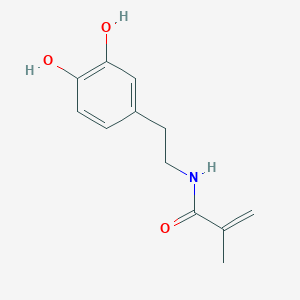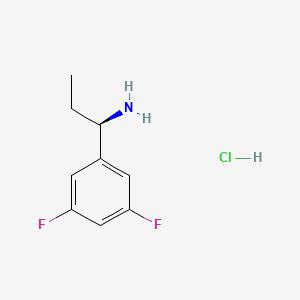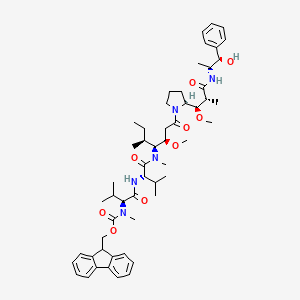
2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate)
Descripción general
Descripción
2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate) is a chemical compound with the molecular formula C8H3F6IO6S2 and a molecular weight of 500.14 g/mol . It is known for its unique structure, which includes an iodine atom and two trifluoromethanesulfonate groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Mecanismo De Acción
2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate), also known as 1,3-Bis(trifluoromethylsulfonyloxy)-2-iodobenzene or [2-iodo-3-(trifluoromethylsulfonyloxy)phenyl] trifluoromethanesulfonate, is a chemical compound with the molecular formula C8H3F6IO6S2 . This compound is used in various chemical reactions, but its specific mechanism of action is not well-documented in the literature. The following sections provide a hypothetical overview of its potential mechanism of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate) typically involves the reaction of 2-iodophenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Iodophenol+Trifluoromethanesulfonic anhydride→2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate)
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard chemical engineering techniques. This involves optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Major Products
Substitution Reactions: The major products are substituted benzene derivatives, depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate) has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodo-1,4-phenylene Bis(trifluoromethanesulfonate): Similar structure but with different substitution pattern on the benzene ring.
2-Bromo-1,3-phenylene Bis(trifluoromethanesulfonate): Bromine atom instead of iodine, leading to different reactivity.
2-Iodo-1,3-phenylene Bis(methanesulfonate): Methanesulfonate groups instead of trifluoromethanesulfonate, affecting the compound’s properties.
Uniqueness
2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate) is unique due to the presence of both iodine and trifluoromethanesulfonate groups, which impart high reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable reagent in organic chemistry .
Propiedades
IUPAC Name |
[2-iodo-3-(trifluoromethylsulfonyloxy)phenyl] trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6IO6S2/c9-7(10,11)22(16,17)20-4-2-1-3-5(6(4)15)21-23(18,19)8(12,13)14/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXAOBUWIHOQKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OS(=O)(=O)C(F)(F)F)I)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6IO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514826-78-9 | |
| Record name | 2-Iodo-1,3-phenylene Bis(trifluoromethanesulfonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Imidazo[1,2-b]pyridazin-3-ylethanone](/img/structure/B3028984.png)












